1-[Diethoxy(piperidin-1-yl)silyl]piperidine
Description
Properties
IUPAC Name |
diethoxy-di(piperidin-1-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQFYYDLIOBVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](N1CCCCC1)(N2CCCCC2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organozinc-Mediated Coupling Reactions
Organozinc reagents have been widely employed for the functionalization of piperidine derivatives. In the Jackson group’s work, serine-derived organozinc intermediates were cross-coupled with propenoyl chloride to yield 4-oxo amino acids. Adapting this methodology, 1-[diethoxy(piperidin-1-yl)silyl]piperidine could be synthesized via a two-step process:
-
Formation of a Piperidinylzinc Intermediate :
Reaction of piperidine with zinc metal under inert conditions generates a piperidinylzinc species. -
Silylation with Diethoxychlorosilane :
The organozinc intermediate reacts with diethoxychlorosilane (ClSi(OEt)₂) to install the silyl group.
Key Reaction Parameters :
-
Temperature: 0–25°C
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Solvent: Tetrahydrofuran (THF) or diethyl ether
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Catalysts: Palladium or copper catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
Yield Considerations :
Yields for analogous silylation reactions range from 55% to 85%, depending on steric hindrance and electronic effects.
Reductive Silylation of Piperidine Precursors
Reductive cyclization strategies, such as those reported for 6-oxoamino acids, offer a route to disubstituted piperidines. For This compound , this approach would involve:
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Synthesis of a Silyl-Containing Enamine :
Condensation of a ketone (e.g., diethoxy(piperidin-1-yl)silane) with a primary amine. -
Cyclization via Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) induces cyclization to form the piperidine ring while retaining the silyl group.
Stereochemical Outcomes :
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Hydrogenation of unsaturated precursors often yields diastereomeric mixtures.
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Steric effects from the diethoxysilyl group may favor axial or equatorial configurations.
Aza-Michael Addition and Cyclization Strategies
Manganese Dioxide-Mediated Oxidation-Cyclization
Poeschl et al. demonstrated that manganese dioxide (MnO₂) facilitates one-pot oxidation-cyclization reactions for 4-piperidone synthesis. Adapting this protocol:
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Oxidation of Divinylcarbinol Derivatives :
MnO₂ oxidizes divinylcarbinols to divinyl ketones. -
Aza-Michael Addition with Piperidine :
The divinyl ketone undergoes double aza-Michael addition with piperidine, followed by cyclization to form the silylated piperidine.
Optimized Conditions :
Yield Data :
Silylation of Preformed Piperidine Derivatives
Protection-Deprotection Strategies
Piperidine nitrogen atoms are often protected during synthesis. A Boc (tert-butoxycarbonyl) or TFA (trifluoroacetyl) group could be employed:
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Protection :
React piperidine with Boc₂O or TFAA. -
Silylation :
Introduce the diethoxysilyl group via nucleophilic substitution. -
Deprotection :
Remove the protecting group under acidic (TFA) or basic (NH₃/MeOH) conditions.
Advantages :
Comparative Analysis of Synthetic Routes
The following table summarizes the feasibility of each method based on yield, scalability, and stereochemical control:
Chemical Reactions Analysis
Types of Reactions
1-[Diethoxy(piperidin-1-yl)silyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution with an amine could produce a silylamine .
Scientific Research Applications
Chemical Structure and Synthesis
1-[Diethoxy(piperidin-1-yl)silyl]piperidine is characterized by a piperidine ring substituted with a diethoxy silyl group. The synthesis of this compound typically involves the reaction of piperidine derivatives with silanes, leading to the formation of silyl ethers. The presence of the diethoxy group enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry.
Inhibition of Enzymatic Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against various enzymes. For instance, compounds with similar structures have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related disorders. This inhibition can lead to improved glucose metabolism and reduced fat accumulation, making these compounds potential candidates for treating obesity and diabetes .
Antimicrobial Properties
The antimicrobial efficacy of piperidine derivatives has been extensively studied. Compounds containing piperidine rings have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways . The incorporation of silyl groups may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
Analgesic Effects
Some studies have explored the analgesic properties of piperidine derivatives. For example, certain compounds have been shown to possess significant analgesic effects in animal models, suggesting that this compound could be evaluated for pain management applications . The relationship between chemical structure and analgesic potency is an important area of investigation.
Case Study 1: Metabolic Syndrome Treatment
A study focusing on the inhibition of 11β-HSD1 by piperidine derivatives demonstrated that these compounds could effectively lower blood sugar levels in diabetic models. The results indicated that treatment with these compounds led to improved insulin sensitivity and reduced visceral fat accumulation .
Case Study 2: Antimicrobial Activity Evaluation
In a comparative study, several piperidine derivatives were synthesized and tested for their antibacterial activity using standard protocols. The results showed that compounds similar to this compound exhibited moderate to strong antibacterial effects against multiple strains, highlighting their potential as therapeutic agents in infectious diseases .
Mechanism of Action
The mechanism of action of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in chemical reactions. The piperidine ring can interact with biological targets, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs in Piperidine Chemistry
Piperidine derivatives are ubiquitous in pharmaceuticals and organic synthesis. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Compounds like 1-(piperidin-1-yl)propane-1,2-dione (diketone) exhibit enhanced reactivity for coordination chemistry (e.g., metal complexation ), whereas alkyl/aryl-substituted analogs (e.g., 1-(piperidin-1-yl)tetradecan-1-one) prioritize lipophilicity for membrane permeability .
- Heterocyclic Hybrids: Tetrazole-piperidine hybrids (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) leverage tetrazole’s metabolic stability and piperidine’s basicity for drug design .
- Silyl Ethers: While direct analogs of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine are absent in the evidence, silicon-containing compounds (e.g., silatranes) are known for hydrolytic instability but tunable reactivity, suggesting similar challenges/opportunities for the target compound.
Reactivity of this compound :
- Hydrolysis Sensitivity: The diethoxy silyl group may hydrolyze to silanol under acidic/neutral conditions, akin to other silyl ethers.
- Coordination Chemistry : The piperidine nitrogen could act as a Lewis base, similar to 1-(piperidin-1-yl)propane-1,2-dione’s ability to form metal complexes .
Table 2: Comparative Physicochemical Data
Key Trends :
Biological Activity
1-[Diethoxy(piperidin-1-yl)silyl]piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It is a piperidine derivative that has garnered attention for its interactions with various biological targets, including receptors involved in pain modulation and other physiological processes.
Chemical Structure and Properties
The compound features a piperidine core linked to a silane group, which can enhance its solubility and bioavailability. The diethoxy substituents may also contribute to its pharmacological properties by influencing its interaction with biological macromolecules.
Research indicates that compounds with piperidine structures often act as ligands for various receptors, including histamine and sigma receptors. The piperidine moiety is crucial for binding affinity and selectivity towards these targets. For instance, studies have shown that dual-targeting compounds can improve therapeutic outcomes by modulating multiple pathways simultaneously .
Antinociceptive Effects
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in pain management. These compounds have been evaluated for their ability to act on histamine H3 receptors and sigma-1 receptors, which are implicated in pain perception. In vivo models demonstrate that certain piperidine derivatives exhibit significant analgesic activity, suggesting their utility in treating nociceptive and neuropathic pain .
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to this compound have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Study on Pain Management
A study focusing on the analgesic properties of piperidine derivatives found that modifications to the piperidine ring could significantly alter receptor affinity and efficacy. Compounds designed to target both histamine H3 and sigma-1 receptors exhibited enhanced pain relief compared to those targeting a single receptor type .
Antimicrobial Screening
Another study synthesized a series of piperidine derivatives for antibacterial evaluation. The results indicated that specific structural modifications led to improved activity against gram-positive and gram-negative bacteria. The most active compounds were further analyzed for their binding interactions with bovine serum albumin (BSA), which is critical for assessing pharmacokinetic properties .
Data Summary
Q & A
Q. Toxicological Focus
- Ames test : Screens for mutagenicity using Salmonella strains.
- MTT assay : Measures cytotoxicity in mammalian cell lines (e.g., IC50 > 100 µM indicates low toxicity).
- Acute toxicity studies : Administer escalating doses in rodent models to determine LD50. Safety data sheets (SDS) provide hazard classifications (e.g., GHS Category 5 for low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
